9-Fluorenyl methacrylate

Vue d'ensemble

Description

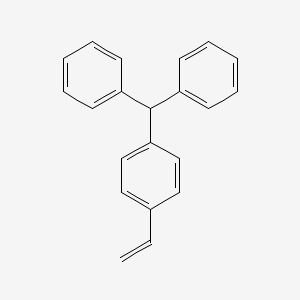

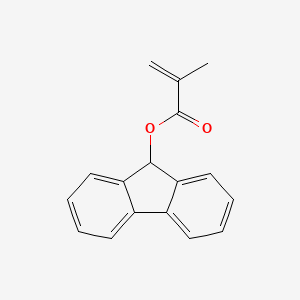

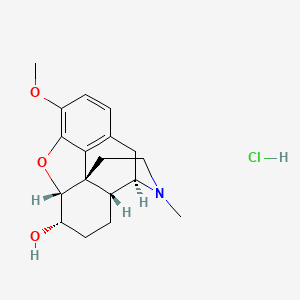

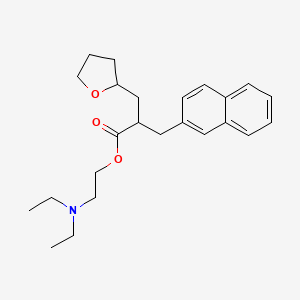

9-Fluorenyl methacrylate (9-FMA) is a chemical compound with the molecular formula C17H14O2 . It is used in various applications, including as a component in the synthesis of anticancer drug carriers .

Synthesis Analysis

Poly (this compound) can be obtained through anionic polymerization with t-BuLi and t-BuMgBr and through radical polymerization with α,α′-azobisisobutyronitrile . The type of polymerization and the solvent used can affect the tacticity of the resulting polymer .Molecular Structure Analysis

The molecular structure of 9-FMA consists of 17 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure isInChI=1S/C17H14O2/c1-11(2)17(18)19-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,1H2,2H3 . Chemical Reactions Analysis

The polymerization of 9-FMA can result in polymers with different tacticities . For example, anionic polymerization with t-BuLi in tetrahydrofuran and radical polymerization can afford syndiotactic polymers, whereas anionic polymerization with Li and Mg initiators in toluene and CH2Cl2 can lead to isotactic polymers .Physical And Chemical Properties Analysis

9-FMA has a molecular weight of 250.29 g/mol . Its exact mass and monoisotopic mass are 250.099379685 g/mol . It has a topological polar surface area of 26.3 Ų .Mécanisme D'action

Target of Action

9-Fluorenyl methacrylate (9-FMA) is primarily used in the field of polymerization .

Mode of Action

The mode of action of 9-FMA is through its interaction with initiators in the polymerization process. It is involved in the formation of polymers through a process known as anionic polymerization . This process involves the use of an anionic initiator, such as t-BuLi or t-BuMgBr, which reacts with the 9-FMA to form a polymer .

Biochemical Pathways

The primary biochemical pathway affected by 9-FMA is the polymerization process. The exact mechanism of this process can vary depending on the specific conditions, such as the solvent used and the temperature . The polymerization of 9-FMA can result in the formation of different types of polymers, including syndiotactic polymers .

Pharmacokinetics

It’s important to note that the properties of the resulting polymers can be influenced by the conditions under which the polymerization occurs .

Result of Action

The primary result of the action of 9-FMA is the formation of polymers. These polymers can have a variety of properties depending on the specific conditions of the polymerization process . For example, the use of different solvents or temperatures can result in the formation of polymers with different microtacticities .

Action Environment

The action of 9-FMA is highly dependent on the environment in which it is used. Factors such as the solvent used, the temperature, and the specific initiator can all influence the polymerization process and the properties of the resulting polymers . Additionally, safety data sheets indicate that 9-FMA is classified as an environmentally hazardous substance , suggesting that its use and disposal must be carefully managed to minimize environmental impact.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 9-Fluorenyl methacrylate in lab experiments include its fluorescent properties, which allow for the visualization of polymer chains and the study of their behavior. This compound is also easy to synthesize and has a high yield. The limitations of using this compound in lab experiments include its sensitivity to oxygen and the need for specialized equipment for the detection of fluorescence.

Orientations Futures

In the field of 9-Fluorenyl methacrylate research include the development of new materials and the use of this compound in biomedicine.

Applications De Recherche Scientifique

9-Fluorenyl methacrylate is widely used in the field of polymer chemistry due to its fluorescent properties. This compound can be incorporated into polymers to allow for the visualization of polymer chains and the study of their behavior. This compound is also used in the development of fluorescent sensors for the detection of various analytes. This compound has been used in the development of fluorescent biosensors for the detection of glucose, lactate, and other biomolecules.

Propriétés

IUPAC Name |

9H-fluoren-9-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11(2)17(18)19-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAFXDPXPSZLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623655 | |

| Record name | 9H-Fluoren-9-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46969-53-3 | |

| Record name | 9H-Fluoren-9-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-FLUORENYL METHACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical polymerization methods used for 9-Fluorenyl Methacrylate (this compound) and how do they influence the properties of the resulting polymers?

A1: this compound can be polymerized using various methods, including free radical polymerization with initiators like α,α′-azobisisobutyronitrile (AIBN) and anionic polymerization using initiators like n-butyllithium (n-BuLi) or n-BuLi-(-)-sparteine (Sp) complex. [, ] The choice of polymerization method and initiator significantly impacts the tacticity (arrangement of repeating units) of the resulting poly(this compound). For instance, using t-BuLi in tetrahydrofuran or radical polymerization generally yields syndiotactic polymers, while Li and Mg initiators in toluene or CH2Cl2 tend to produce isotactic polymers. [] These differences in tacticity further influence the polymer's thermal properties, with syndiotactic poly(this compound) generally exhibiting higher glass transition and decomposition temperatures compared to its isotactic counterpart. []

Q2: How does the tacticity of poly(this compound) affect its interactions with other molecules?

A2: Research indicates that the tacticity of poly(this compound) can influence its interactions with other molecules. For example, in a solution of CH2Cl2, isotactic poly(this compound) exhibits stronger interactions with 2,4,7-trinitro-9-fluorenylidenemalononitrile (an electron-acceptor molecule) compared to syndiotactic poly(this compound). [] This suggests that controlling the polymer's tacticity can be a strategy for tuning its interaction strength with specific target molecules.

Q3: What are the potential applications of incorporating this compound derivatives into surface modification strategies?

A3: Derivatives of this compound, like 2,7-dibromo-9-fluorenyl methacrylate (DBFM), have shown promise in surface modification applications. [] For instance, DBFM can be incorporated into crosslinked photopolymer films and subsequently grafted with poly(9,9'-n-dihexyl fluorene) (PDHF) using a Yamamoto-type Ni(0)-mediated coupling reaction. [] This method allows for controlled grafting of PDHF, resulting in fluorescent surfaces with tunable thickness and emission properties. [] Furthermore, incorporating microwave irradiation during this process significantly accelerates the grafting reaction, enabling rapid fabrication of PDHF-functionalized surfaces. [] This approach holds potential for various applications, including the development of advanced optical materials and biosensors.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C17H14O2, and its molecular weight is 250.28 g/mol. You can find more details about the synthesis and characterization of this compound and its derivatives in the referenced research papers. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)

![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)